molecular formula C13H7ClN2O2S B1192712 EJR-866-81

EJR-866-81

Cat. No. B1192712
M. Wt: 290.721
InChI Key: DXWKXJCHISYLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EJR-866-81 is a novel Cell-active Inhibitor of the Undrugged Oncogenic PTP4A3 Phosphatase.

Scientific Research Applications

Cancer Research

EJR-866-81 is part of a class of novel compounds synthesized for inhibiting PTP4A3 phosphatase, which is notably overexpressed in high-grade serous ovarian cancer and triple-negative breast cancer. These cancers respond poorly to existing drugs, necessitating new therapeutic approaches. EJR-866-81 and similar compounds have demonstrated cytotoxic effects on human breast and ovarian cancer 3D spheroid tumor cells in vitro, indicating potential for development into potent, cell-active PTP4A3 phosphatase inhibitors for treating breast and ovarian cancer (Blanco et al., 2019).

Software Development for Science Education

While not directly related to EJR-866-81, it's worth noting that tools like Easy Java Simulations (Ejs) have been developed to facilitate the teaching and learning of science. Ejs allows users to create simulations using their knowledge of scientific models, which could indirectly support the broader understanding and application of complex compounds like EJR-866-81 in educational settings (Esquembre, 2004).

Environmental Science and Geochemistry

Research in environmental science and geochemistry, such as the study of isotopes like 87Sr/86Sr, provides a context for understanding the broader implications of compounds like EJR-866-81. Techniques like Atom Trap Trace Analysis (ATTA) for measuring radiokrypton isotopes and strontium isotope ratios are crucial in earth and environmental processes, offering a scientific backdrop for the application of compounds in environmental contexts (Lu et al., 2013).

Implications for Cyberinfrastructure and e-Science

The development of cyberinfrastructure for e-Science, though not directly related to EJR-866-81, is critical for the advancement of scientific research. Such infrastructure enables faster, better, and different scientific research capabilities, supporting the study and application of complex compounds in various scientific domains (Hey & Trefethen, 2005).

properties

Product Name

EJR-866-81

Molecular Formula

C13H7ClN2O2S

Molecular Weight

290.721

IUPAC Name

2-(2-Chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C13H7ClN2O2S/c14-8-4-2-1-3-6(8)9-5-7-11(19-9)10(15)13(18)16-12(7)17/h1-5,15H,(H,16,17,18)

InChI Key

DXWKXJCHISYLMA-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=CC=C2Cl)S3)=C3C(C(N1)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EJR-866-81

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.